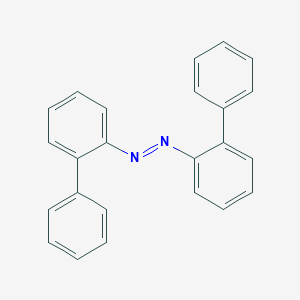

2,2/'-Diphenylazobenzene

描述

Overview of Azobenzene (B91143) Class in Photochromism

The azobenzene family of chemical compounds is a cornerstone in the field of photochromism, the phenomenon where a substance undergoes a reversible change in color when exposed to light. researchgate.net These molecules consist of two phenyl rings connected by a nitrogen double bond (N=N). wikipedia.org The defining characteristic of azobenzenes is their ability to isomerize between two distinct geometric forms: the more stable trans isomer and the less stable cis isomer. rsc.org This transformation can be triggered by light of a specific wavelength and reversed either by light of a different wavelength or by thermal relaxation. rsc.org

This light-induced switching behavior is at the heart of their utility. researchgate.net The trans and cis isomers possess different absorption spectra, dipole moments, and molecular shapes. These differences at the molecular level can be harnessed to control macroscopic material properties. mcgill.ca The isomerization process is remarkably rapid, often occurring on the picosecond timescale. wikipedia.org Azobenzenes are broadly categorized into three classes based on their substitution patterns and resulting photophysical properties: azobenzene-type, aminoazobenzene-type, and pseudo-stilbenes. mcgill.ca

Significance of 2,2'-Diphenylazobenzene in Advanced Materials Science

Within the broader class of azobenzenes, 2,2'-Diphenylazobenzene has emerged as a molecule of significant interest for advanced materials science. Its unique structural and photophysical properties make it a compelling candidate for a range of applications. The strategic placement of the phenyl groups at the 2 and 2' positions influences the electronic and steric environment of the central azo bridge, thereby tuning its photochromic behavior.

The incorporation of 2,2'-Diphenylazobenzene and its derivatives into polymers, liquid crystals, and other matrices allows for the creation of "smart" materials that can respond to light stimuli. researchgate.netmcgill.ca This has paved the way for innovations in areas such as optical data storage, molecular switches, and light-controllable drug delivery systems. researchgate.netdigitellinc.com The ability to precisely manipulate material properties with light opens up possibilities for developing more sophisticated and efficient technologies.

Historical Context of Azobenzene Photochemistry Research

The journey of azobenzene research began in the mid-19th century with its initial synthesis. wikipedia.orgdigitellinc.com For a considerable time, these compounds were primarily valued for their vibrant colors and were used as synthetic dyes. digitellinc.com A pivotal moment in the history of azobenzene photochemistry occurred in 1937, when the light-induced reversible isomerization between the trans and cis forms was first fully recognized. digitellinc.com

The 1950s saw a surge in research that laid the foundational understanding of the photochemical properties of azobenzenes. digitellinc.com As the mechanisms of photoisomerization became clearer, scientists began to explore the potential of these molecules beyond their use as simple dyes. This led to the expansion of azobenzene research into the realm of materials science, where their ability to induce motion and change at the molecular level could be exploited. digitellinc.com The development of physical methods like flash spectroscopy and nuclear magnetic resonance (NMR) in the 1960s further propelled the field forward, enabling more detailed studies of these light-sensitive molecules. upenn.edu

Scope and Objectives of Current Research Trends on 2,2'-Diphenylazobenzene

Current research on 2,2'-Diphenylazobenzene is focused on several key areas aimed at optimizing its performance and expanding its applicability. A primary objective is to gain a deeper understanding of the structure-property relationships that govern its photochromic behavior. Researchers are investigating how modifications to the molecular structure, such as the introduction of different substituent groups, can be used to fine-tune properties like absorption wavelengths, isomerization quantum yields, and the thermal stability of the cis isomer. chemrxiv.org

A significant trend is the development of azobenzene derivatives that can be switched with visible or even near-infrared light. researchgate.net This is particularly important for applications in biological systems, where UV light can be damaging. Furthermore, there is a strong emphasis on integrating 2,2'-Diphenylazobenzene into functional materials to create photoresponsive systems with enhanced performance. This includes the design of novel polymers and supramolecular assemblies where the photoisomerization of the azobenzene unit can be translated into a macroscopic response. The ultimate goal is to harness the unique photochemical properties of 2,2'-Diphenylazobenzene to develop next-generation materials for a wide array of technological applications, from advanced optics to targeted therapeutics. researchgate.netnih.gov

Structure

3D Structure

属性

CAS 编号 |

13710-27-5 |

|---|---|

分子式 |

C24H18N2 |

分子量 |

334.4 g/mol |

IUPAC 名称 |

bis(2-phenylphenyl)diazene |

InChI |

InChI=1S/C24H18N2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |

InChI 键 |

DHOKCZIVZPGGLM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |

同义词 |

2,2'-Diphenylazobenzene |

产品来源 |

United States |

Photochemical and Thermal Isomerization Mechanisms of 2,2 Diphenylazobenzene

Fundamental Principles of Azobenzene (B91143) Isomerization

Trans-to-Cis Photoisomerization Pathways

The conversion from the trans to the cis isomer of azobenzenes is typically induced by irradiating the molecule with light of a specific wavelength, usually in the UV region, which corresponds to the π-π* electronic transition. Upon absorption of a photon, the molecule is promoted to an excited electronic state (S1 or S2). From this excited state, the molecule can undergo a conformational change before relaxing back to the ground electronic state. This relaxation can lead to the formation of the cis isomer. The efficiency of this process is described by the photoisomerization quantum yield, which is the ratio of molecules that isomerize to the number of photons absorbed.

For azobenzene and its common derivatives, two primary pathways for photoisomerization from the excited state have been proposed: rotation and inversion. The rotational pathway involves the twisting of the N=N double bond, while the inversional pathway involves a change in the geometry at one of the nitrogen atoms through a linear transition state. The dominant pathway can depend on the specific substituents on the phenyl rings and the nature of the excited state.

Cis-to-Trans Thermal Isomerization Pathways

The cis isomer of azobenzenes is generally less stable than the trans isomer and can revert to the more stable form through a thermal process in the dark. The rate of this thermal isomerization is highly dependent on the substitution pattern of the azobenzene and the surrounding environment (e.g., solvent). The mechanism for thermal cis-to-trans isomerization can also proceed through either a rotational or an inversional pathway on the ground electronic state (S0).

For many azobenzene derivatives, the thermal isomerization is a first-order kinetic process, and the rate constant can be determined by monitoring the change in absorbance over time. The activation energy for this process provides insight into the energy barrier that must be overcome for the isomerization to occur.

Detailed Mechanistic Insights into 2,2'-Diphenylazobenzene Isomerization

Detailed experimental and computational studies specifically on 2,2'-Diphenylazobenzene to elucidate its precise isomerization mechanisms are scarce in the public domain. Therefore, the following discussion is based on the general understanding of isomerization in the azobenzene family.

Rotational Isomerization Mechanisms (e.g., π-π transition)*

The rotational mechanism is a commonly proposed pathway for both photoisomerization and thermal isomerization. In the context of photoisomerization, upon excitation to the S2 (π-π) state, the molecule can internally convert to the S1 (n-π) state, where rotation around the N=N bond becomes more facile due to the reduced bond order. The molecule then relaxes to a twisted geometry, which can decay to either the cis or trans ground state.

In thermal isomerization, the rotational pathway involves the cleavage of the N=N π-bond to allow for rotation, leading to a transition state with a high degree of diradical character. The energy barrier for this process is influenced by the electronic and steric effects of the substituents.

Inversional Isomerization Mechanisms (e.g., n-π electronic transition)*

The inversional mechanism involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp2 to sp. This pathway is often associated with the n-π* electronic transition. Upon excitation to the S1 (n-π*) state, the geometry around one of the nitrogen atoms can change, facilitating the isomerization. For thermal isomerization, the inversional pathway provides an alternative route to the rotational one, and the preferred mechanism is determined by the relative energies of the respective transition states.

Singlet and Triplet State Pathways in Isomerization Dynamics

Intersystem Crossing Phenomena

In the context of azobenzene isomerization, intersystem crossing (ISC) refers to a non-radiative process where the molecule transitions between electronic states of different spin multiplicities, typically from a singlet state (S) to a triplet state (T). While photoisomerization is generally understood to proceed through singlet excited states (S1 or S2), recent studies have provided compelling evidence that the thermal cis-to-trans isomerization for many azobenzenes does not follow a simple path on the ground state (S0) potential energy surface. Instead, it can proceed through a mechanism involving intersystem crossing to the first triplet state (T1). nih.gov

This triplet-mediated pathway involves the following steps:

The molecule in the cis configuration on the S0 surface gains sufficient thermal energy to approach a point where the S0 and T1 potential energy surfaces intersect.

An intersystem crossing event occurs, moving the molecule from the S0 to the T1 state. This crossing point is often lower in energy than the traditional singlet transition state for rotation. nih.gov

On the T1 surface, the rotation around the N=N bond is typically much less hindered than on the S0 surface, allowing for efficient isomerization.

A second intersystem crossing event returns the molecule from the T1 state to the S0 surface, now in the more stable trans configuration. nih.gov

Conical Intersections and Potential Energy Surfaces

The photoisomerization of azobenzenes is an ultrafast process governed by the topology of their potential energy surfaces (PES) and the presence of conical intersections (CIs). A conical intersection is a point where two electronic states (e.g., the ground state S0 and the first excited state S1) have the same energy, creating a highly efficient funnel for non-radiative decay back to the ground state. researchgate.netnih.gov The two primary mechanisms for azobenzene photoisomerization are rotation (twisting around the N=N bond) and inversion (in-plane movement of one phenyl ring through a linear N=N-C transition state).

The presence of bulky substituents at the ortho positions, such as the phenyl groups in 2,2'-Diphenylazobenzene, has a profound effect on the PES. researchgate.net

Rotation Pathway: Steric clash between the two ortho-phenyl groups would significantly destabilize the transition state for rotation, where the phenyl rings must slide past one another. This would likely create a higher energy barrier on the excited-state surface for the rotational pathway compared to unsubstituted azobenzene.

Inversion Pathway: The inversion pathway may also be affected, as it requires one of the C-N=N bond angles to linearize. The steric bulk of the phenyl group could influence the feasibility of reaching this geometry.

Computational studies on various disubstituted azobenzenes have shown that the preferred pathway is highly dependent on the nature and position of the substituents. researchgate.net For many derivatives, after excitation, the molecule rapidly proceeds along the S1 potential energy surface towards a conical intersection with the S0 state. researchgate.net The geometry at this CI determines the outcome of the isomerization. For sterically hindered molecules like 2,2'-Diphenylazobenzene, the PES is likely to be highly complex, and reaching the CI might involve a combination of rotational and inversional motions. The efficiency of the trans-to-cis photoisomerization would be dictated by the accessibility of this CI from the Franck-Condon region of the excited state. researchgate.net

Influence of Molecular Environment on 2,2'-Diphenylazobenzene Isomerization

The molecular environment plays a critical role in modulating the kinetics, quantum yields, and even the mechanisms of azobenzene isomerization. Factors such as solvent polarity, steric interactions with the local environment, and physical confinement can significantly alter the isomerization barriers and dynamics.

Solvent Polarity Effects on Isomerization Kinetics

The polarity of the solvent can influence isomerization rates, particularly if the transition state of the reaction has a different dipole moment than the ground state. researchgate.net For azobenzene derivatives, the effect of solvent polarity is highly dependent on the isomerization mechanism and the electronic nature of the substituents. researchgate.net

Inversion Mechanism: The inversion pathway generally proceeds through a transition state that is not significantly more polar than the ground state. Consequently, the rate of isomerization via inversion is typically only weakly dependent on solvent polarity. researchgate.net

Rotation Mechanism: The rotational transition state involves the breaking of the N=N π-bond and can have a more polar, zwitterionic character. Therefore, polar solvents can stabilize this transition state, lowering the energy barrier and accelerating the rate of isomerization. researchgate.net This effect is especially pronounced in "push-pull" azobenzenes with electron-donating and electron-withdrawing groups.

For 2,2'-Diphenylazobenzene, which lacks strong push-pull character, a dramatic solvent effect on the isomerization rate might not be expected. However, subtle solute-solvent interactions could still influence the energy barriers. Studies on other ortho-substituted hydroxyazobenzenes have shown that the rate of thermal cis-to-trans isomerization is largely independent of the solvent, suggesting a mechanism that does not involve a highly polar transition state. researchgate.net In contrast, para-substituted analogues show strong solvent dependence. researchgate.net This suggests that for sterically crowded molecules like 2,2'-Diphenylazobenzene, the isomerization kinetics may be dominated by intramolecular steric factors rather than by solvent polarity.

Table 1: Effect of Solvent on the Thermal Isomerization Rate Constant (k) for a para-Substituted Azobenzene (4-hydroxyazobenzene) at 25°C

| Solvent | Relative Polarity (ET(30)) | k (s-1) | Half-life (t1/2) |

| Toluene | 33.9 | 5.5 x 10-4 | ~21 min |

| Dioxane | 36.0 | 1.1 x 10-3 | ~10.5 min |

| Acetone | 42.2 | 2.5 x 10-3 | ~4.6 min |

| Ethanol | 51.9 | 3.5 x 10-3 | ~3.3 min |

Data extrapolated from studies on hydroxy-substituted azobenzenes. This table illustrates the general trend for electronically asymmetric azobenzenes, where increasing solvent polarity accelerates the thermal back-isomerization. Sterically hindered azobenzenes without strong electronic asymmetry are expected to show a much weaker dependence.

Steric Hindrance and Substituent Effects on Isomerization Barriers

The introduction of substituents, particularly at the ortho positions, is the most powerful tool for tuning the properties of azobenzene switches. Bulky groups like the phenyl substituents in 2,2'-Diphenylazobenzene introduce severe steric hindrance, which has several key consequences. scilit.com

Firstly, steric repulsion between the ortho-substituents and the azo group, as well as between the two substituents themselves, destabilizes the planar trans isomer. More significantly, this steric clash is often even greater in the cis isomer, but it dramatically increases the energy of the transition state for thermal isomerization, thereby slowing down the cis-to-trans relaxation. rsc.org This can lead to cis isomers with exceptionally long thermal half-lives. For example, ortho-fluorination is a known strategy to increase the stability of the cis state. acs.org

Secondly, steric hindrance can completely alter the preferred isomerization pathway. While unsubstituted azobenzene may utilize a rotation mechanism, a sterically crowded molecule might be forced into an inversion-based pathway to avoid the significant van der Waals clashes that would occur during rotation. This can reduce the quantum yield of photoisomerization. rsc.org In densely packed environments, such as self-assembled monolayers, steric hindrance has been shown to quench photoswitching altogether. researchgate.net

Table 2: Comparison of Thermal Half-Lives for Various Substituted Azobenzenes

| Compound | Substituent(s) | Solvent | Half-Life (t1/2) at 25°C |

| Azobenzene | None | Benzene (B151609) | ~58 hours |

| 4-Methylazobenzene | para-Methyl | Benzene | ~47 hours |

| 3-Methylazobenzene | meta-Methyl | Acetonitrile | ~8.5 hours mdpi.com |

| Tetra-ortho-fluoroazobenzene | 2,2',6,6'-Tetrafluoro | DMSO | ~300 days |

| 2,2'-Dimethylazobenzene | ortho-Dimethyl | Toluene | > 1 year |

This table provides representative data from various sources to illustrate the dramatic effect of substituent position on the thermal stability of the cis isomer. The data for 2,2'-Dimethylazobenzene suggests that bulky ortho-substituents, such as the phenyl groups in 2,2'-Diphenylazobenzene, would lead to a very long-lived cis state.

Confinement Effects in Host-Guest Systems on Isomerization Dynamics

Encapsulating a photoswitch like 2,2'-Diphenylazobenzene within a confined space, such as the cavity of a supramolecular host (e.g., a coordination cage or a cyclodextrin), creates a "host-guest" system with unique isomerization dynamics. nih.gov The confinement imposes significant steric constraints that are distinct from those in bulk solvent.

Research on various azobenzene derivatives in host-guest systems has revealed several general effects:

Increased Excited-State Lifetimes: The rigid environment of the host cavity can restrict the large-amplitude motions required for isomerization. This can slow down the decay from the excited state, leading to longer lifetimes. rsc.orgresearchgate.net

Altered Reaction Yields: Confinement can favor one isomerization pathway over another or sterically block the formation of the product isomer if it does not fit well within the host cavity. This can lead to a significant decrease in the photoisomerization quantum yield. rsc.org

Slower Isomerization Kinetics: The physical barrier imposed by the host walls increases the activation energy for both photo- and thermal isomerization, leading to slower switching rates. In some cases, the isomerization process can be almost completely suppressed. usherbrooke.ca

Emergence of New Pathways: In some confined systems, novel isomerization pathways that are not observed in solution can become accessible. rsc.org

For a large and sterically demanding molecule like 2,2'-Diphenylazobenzene, these confinement effects would be particularly pronounced. The volume required for the phenyl rings to rotate during isomerization is substantial. Therefore, encapsulation within a host cavity would likely lead to a significant reduction in switching efficiency and a dramatic slowing of the isomerization kinetics. nih.gov The degree of this effect would depend critically on the size, shape, and flexibility of the host cavity relative to the guest molecule. nih.gov

Theoretical and Computational Investigations of 2,2 Diphenylazobenzene

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools used to investigate the molecular structure, properties, and reactivity of chemical compounds from first principles. These computational methods solve the Schrödinger equation or related equations to model the behavior of electrons in a molecule. For a molecule like 2,2'-Diphenylazobenzene, these calculations can provide profound insights into its electronic characteristics, vibrational modes, and potential for chemical reactions, complementing and guiding experimental research.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT's popularity stems from its favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules. nih.govkpfu.ru The core principle of DFT is that all ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. kpfu.ru

For 2,2'-Diphenylazobenzene, DFT calculations can elucidate its electronic properties, chemical reactivity, and spectral characteristics. By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31++G(d,p)), researchers can model the molecule to predict various parameters. nih.gov

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy structure is the molecule's equilibrium geometry. For 2,2'-Diphenylazobenzene, this process would involve starting with an initial guess of the molecular structure and using a DFT algorithm to iteratively adjust the positions of the atoms until the forces on each atom are minimized. mpg.de

The optimization would determine key structural parameters for both the stable trans and the metastable cis isomers. Important parameters for 2,2'-Diphenylazobenzene would include:

The length of the central nitrogen-nitrogen double bond (N=N).

The lengths of the carbon-nitrogen single bonds (C-N).

The bond angles around the azo group (C-N=N).

The dihedral (torsion) angles describing the rotation of the phenyl rings relative to the central C-N=N-C plane.

The steric hindrance caused by the phenyl groups at the ortho (2 and 2') positions is expected to cause significant twisting of the phenyl rings out of the plane of the azo bridge, particularly in the trans isomer, compared to unsubstituted azobenzene (B91143). kpfu.ru DFT optimization would precisely quantify these angles and predict the most stable conformation.

Following a successful geometry optimization, a vibrational analysis is typically performed. This calculation determines the normal modes of vibration for the molecule at its energy minimum. The results of this analysis serve two main purposes: first, to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. libretexts.org

Each calculated vibrational frequency corresponds to a specific atomic motion, such as bond stretching, bending, or twisting. For 2,2'-Diphenylazobenzene, key vibrational modes would include:

The N=N stretching vibration, characteristic of the azo group.

The C-N stretching vibrations.

Aromatic C-C stretching and C-H bending modes of the phenyl rings.

By comparing the computed frequencies and intensities with experimental IR and Raman spectra, a detailed assignment of the spectral bands can be made, providing a vibrational fingerprint of the molecule. libretexts.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. mdpi.comrsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comnih.gov

For 2,2'-Diphenylazobenzene, an FMO analysis using DFT would provide:

The energies of the HOMO and LUMO orbitals.

The HOMO-LUMO energy gap (ΔE), which is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.govresearchgate.net A smaller gap generally implies higher reactivity and a red-shift in the electronic absorption spectrum. nih.gov

Visualization of the spatial distribution of the HOMO and LUMO. In azobenzene derivatives, the HOMO is typically a π-orbital distributed over the phenyl rings and the azo bridge, while the LUMO is often a π* orbital. nih.gov The n-orbital (a non-bonding orbital localized on the nitrogen atoms) is also crucial for its characteristic n→π* electronic transition. nih.gov

These parameters are essential for understanding the molecule's electronic absorption spectra (UV-Vis) and its behavior as a potential photoswitch. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to represent the electrostatic potential. researchgate.netacs.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For 2,2'-Diphenylazobenzene, an MEP map would reveal:

A region of high electron density (red/yellow) around the two nitrogen atoms of the azo group, due to their lone pairs of electrons. This area represents the primary site for interactions with electrophiles or for hydrogen bonding.

Electron-poor regions (blue) associated with the hydrogen atoms of the phenyl rings.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which corresponds closely to the familiar Lewis structure concept. nih.govchemrxiv.org

An NBO analysis of 2,2'-Diphenylazobenzene provides quantitative details about bonding and electronic delocalization, including:

Atomic Charges: It calculates the charge distribution on each atom, offering a more refined picture than simpler methods.

Hybridization: It determines the hybridization of atomic orbitals that form the chemical bonds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules, offering insights into their conformational flexibility and temporal evolution. These simulations are crucial for understanding how molecules like 2,2'-diphenylazobenzene behave in different environments.

Classical Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 2,2'-diphenylazobenzene. By solving Newton's equations of motion for a system of atoms, MD simulations can track the temporal evolution of molecular conformations, providing insights into the accessible conformational states and the transitions between them. nih.govnih.govresearchgate.net

While specific classical MD studies on 2,2'-diphenylazobenzene were not identified, the methodology is widely applied to study the conformational dynamics of peptides and other organic molecules. nih.govnih.gov Such simulations can reveal the populations of different conformers and the free energy barriers separating them. nih.gov The results of MD simulations are, however, sensitive to the clustering algorithms used to define conformational states, which can affect the calculated transition probabilities and average transition times. nih.gov

First-Principles Molecular Dynamics, or Ab Initio Molecular Dynamics (AIMD), combines the accuracy of quantum mechanical calculations for the forces on the atoms with the temporal evolution provided by molecular dynamics. This approach is particularly useful for studying chemical reactions and other processes involving changes in the electronic structure.

For azobenzene systems, AIMD has been employed to simulate the photoisomerization process, providing a detailed picture of the structural changes that occur upon photoexcitation. researchgate.netchemrxiv.org For instance, AIMD simulations have shown that the cis to trans isomerization of azobenzene can occur via a two-step rotation mechanism. researchgate.net Studies on arylazopyrazoles, which are structurally related to azobenzene, have used AIMD to suggest that twisted E-isomers exhibit faster initial photoisomerization dynamics. chemrxiv.org While a specific AIMD study on 2,2'-diphenylazobenzene was not found, these examples demonstrate the power of the technique to elucidate the dynamics of photoswitching in related systems.

Coarse-Grained Molecular Dynamics (CG MD) is a computational technique that allows for the simulation of large molecular systems, such as polymers, over long timescales by grouping atoms into larger "beads". rsc.orgnih.govnih.govmdpi.com This reduction in the degrees of freedom enables the study of phenomena that are inaccessible to all-atom simulations. aps.org

In the context of azobenzene-containing polymers, CG MD is a valuable tool for investigating how the photoswitching of the azobenzene units affects the macroscopic properties of the material. aps.org For example, CG MD simulations have been used to model the light-induced deformation of photoresponsive polymers. aps.org While specific CG MD studies of polymers incorporating 2,2'-diphenylazobenzene are not detailed in the search results, the general methodology provides a framework for understanding the collective behavior of such systems. The development of accurate CG models requires careful parameterization to reproduce both the structural and dynamical properties of the underlying atomistic system. rsc.orgnih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful computational tool for studying large molecular systems, such as 2,2'-Diphenylazobenzene and its derivatives within complex environments. nih.govkit.edunih.gov This approach combines the accuracy of quantum mechanics (QM) for a specific, reactive region of the system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. nih.govnih.gov The core idea is to partition the system: the chemically active part, like the azobenzene chromophore where electronic rearrangement occurs, is treated with a high-level QM method, while the remainder of the system (e.g., solvent molecules, a protein scaffold, or DNA duplex) is described by a classical MM force field. kit.educecam.org

This dual-layered approach allows for the investigation of phenomena that are computationally prohibitive for purely QM methods. For instance, QM/MM simulations have been employed to explore the photoisomerization dynamics of azobenzene tethered to a DNA duplex. mpg.de These studies revealed that the complex steric interactions between the azobenzene unit and its environment, such as a nearby nucleobase, can significantly accelerate the photoisomerization process compared to its behavior in a vacuum. mpg.de The environment exerts electrostatic and steric effects that can alter the potential energy surfaces of the chromophore's electronic states.

The setup of a QM/MM simulation involves defining the QM region, which encompasses the atoms of the chromophore, and the MM region, which includes the surrounding molecules. polimi.it The interaction between these two regions is a critical aspect of the methodology, often involving electrostatic interactions between the QM atoms and the partial charges of the MM atoms. kit.edu Advanced QM/MM implementations may also account for the polarization of the MM region in response to the QM part. kit.edu By adapting atomistic force fields specifically for azobenzene compounds, researchers can achieve good agreement between purely classical (MM) and hybrid QM/MM simulations, validating the force field parameters for larger-scale studies. uni-konstanz.de This methodology is crucial for understanding how biological or material environments modulate the photochemical properties of azobenzene-based systems. nih.govmpg.de

Computational Studies of Isomerization Pathways and Energy Barriers

Computational chemistry provides indispensable insights into the isomerization mechanisms of azobenzene derivatives, a process fundamental to their function as molecular switches. The transition between the more stable E (trans) isomer and the metastable Z (cis) isomer can be induced by light or heat. researchgate.net Theoretical studies have identified two primary pathways for this transformation in the electronic ground state: rotation around the central N=N double bond and an inversion (or in-plane) mechanism involving the change of one of the CNN bond angles. researchgate.netnih.gov

For the thermal Z → E isomerization, computational models have shown that the preferred pathway can depend on the specific structure of the azobenzene derivative. researchgate.net While early studies focused on rotation and inversion on the ground-state potential energy surface, more recent and sophisticated calculations have highlighted the importance of nonadiabatic pathways, where the system transitions between different electronic states. acs.org A key finding from CASPT2 calculations is that for the rotational pathway, the first triplet excited state (T₁) lies below the ground state (S₀) at the transition state geometry, suggesting a multistate mechanism involving a S₀–T₁–S₀ crossing. acs.org This triplet-assisted rotational pathway has been shown to be the most favorable thermal isomerization route in many cases. acs.org

Direct molecular dynamics simulations, using semiempirical methods like PM3 verified by density functional theory (DFT), have also been used to study the reaction trajectories starting from the transition state. acs.org These studies can identify which vibrational modes are excited during the isomerization process, indicating that skeletal vibrations of the benzene (B151609) rings play a significant role in the thermal reaction. acs.org The energy barriers for these pathways are influenced by substituents on the phenyl rings; electron-donating groups tend to increase the barrier for the inversion pathway, while electron-withdrawing groups decrease it. researchgate.net

Transition State Theory Applications

Transition State Theory (TST) is a fundamental framework used to calculate the rates of chemical reactions, including the thermal Z → E isomerization of azobenzene derivatives. By applying Eyring's transition state theory, researchers can estimate the rate constants for the different proposed isomerization mechanisms: adiabatic rotation, adiabatic inversion, and nonadiabatic rotation. acs.org

The theory relates the reaction rate constant (k) to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. The Eyring equation is central to these calculations. For nonadiabatic processes, this equation is modified to include a transmission coefficient that accounts for the probability of surface crossing between electronic states, which is influenced by spin-orbit coupling. acs.org

Computational studies compare the calculated rate constants (k_NA, k_rot, k_inv) with experimentally observed rates (k_exp). Such comparisons have shown that for many azobenzenes, the experimental rates are significantly underestimated by the inversion mechanism (k_inv). In contrast, the rates calculated for nonadiabatic rotation (k_NA) and adiabatic rotation (k_rot) often match the experimental data more closely. acs.org Furthermore, the calculated activation entropies (ΔS‡) provide clues to the dominant mechanism. The nonadiabatic rotation pathway is characterized by significantly negative activation entropies, which aligns with experimental values for several azobenzene compounds, supporting its role in the isomerization process. acs.org

| Isomerization Mechanism | Typical Calculated Activation Entropy (ΔS‡) | Agreement with Experiment |

| Nonadiabatic Rotation | Significantly negative (-32.8 to -49.6 J/mol·K) | Good for several compounds |

| Adiabatic Rotation | Near zero (-0.6 to +0.2 J/mol·K) | Less consistent than nonadiabatic |

| Adiabatic Inversion | Near zero (-0.2 to +0.3 J/mol·K) | Poor, underestimates rates |

This table summarizes typical calculated activation entropies for different isomerization mechanisms of azobenzene derivatives as reported in computational studies. acs.org

Spin-Orbit Coupling Calculations

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. In the context of azobenzene isomerization, SOC is crucial for understanding nonadiabatic pathways that involve transitions between electronic states of different spin multiplicities, such as the singlet ground state (S₀) and the first triplet excited state (T₁). acs.orgchemrxiv.org The thermal Z → E isomerization can proceed via a mechanism where the S₀ potential energy surface intersects the T₁ surface at two minimum energy crossing points (MECPs). acs.org

The calculation of SOCs is implemented within various quantum chemistry software packages, employing the Breit-Pauli Hamiltonian and often using a state-interaction procedure with zero-order non-relativistic states. chemrxiv.org The Wigner-Eckart theorem can be applied to simplify the calculation of the entire SOC matrix between two spin multiplets. usc.edu These computational tools are essential for evaluating the feasibility of nonadiabatic reaction mechanisms and for providing a more complete picture of the isomerization dynamics in molecules like 2,2'-Diphenylazobenzene. acs.orgusc.edu

| Parameter | Description | Typical Calculated Values for Azoarenes | Significance |

| SOCME | Spin-Orbit Coupling Matrix Element | 6.9 - 22.8 cm⁻¹ | Indicates the strength of interaction between singlet and triplet states. |

| MECP | Minimum Energy Crossing Point | N/A | Geometry where S₀ and T₁ surfaces intersect, facilitating nonadiabatic transitions. |

This table presents key parameters related to spin-orbit coupling in the nonadiabatic isomerization of azobenzene derivatives. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling of 2,2'-Diphenylazobenzene Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. koreascience.kr For azobenzene derivatives, QSPR provides a promising and efficient alternative to time-consuming quantum-chemistry calculations for predicting properties like absorption maxima (λmax), which are crucial for their application as photoswitches. koreascience.krresearchgate.net The fundamental assumption of QSPR is that variations in the properties of compounds can be correlated with numerical changes in their structural features, known as molecular descriptors. koreascience.kr Once a statistically robust correlation is developed, it can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the design of new molecules with desired characteristics. koreascience.kr

Predictive Models for Photoreactivity

A key application of QSPR in the study of azobenzene derivatives is the development of predictive models for their photoreactivity, particularly their light absorption characteristics. The wavelength of maximum absorption (λmax) determines which color of light is needed to trigger the E → Z isomerization. Being able to predict λmax from the molecular structure alone is highly valuable for designing photoswitches that respond to specific wavelengths. koreascience.kr

Researchers have successfully built robust, externally validated QSPR models for various classes of organic dyes, including azobenzenes, that predict λmax values. researchgate.net These models are typically constructed using statistical methods like partial least squares (PLS) regression to correlate a set of calculated molecular descriptors with experimental λmax data. The predictive power of these models is assessed through both internal and external validation techniques to ensure their reliability for new compounds. researchgate.net Such models can help identify the key chemical attributes that are important for enhancing or tuning the absorption maxima of azobenzene dyes. researchgate.net

Descriptors in QSPR Analysis

The success of a QSPR model hinges on the selection of appropriate molecular descriptors. These are numerical values derived from the chemical structure that encode information about its topological, geometrical, electronic, or physicochemical properties. koreascience.kr For predicting the λmax of azobenzene dyes, QSPR models have been effectively constructed using two-dimensional (2D) descriptors. researchgate.net These descriptors are calculated solely from the 2D representation of the molecule and often have a clear physicochemical meaning, making the resulting models easier to interpret. koreascience.krresearchgate.net

Examples of descriptor categories used in QSPR studies include:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Constitutional descriptors: Reflect the molecular composition (e.g., atom counts, molecular weight).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., orbital energies, partial charges).

Geometrical descriptors: Based on the 3D structure of the molecule.

By using a diverse set of these descriptors, QSPR models can capture the complex relationship between the structure of an azobenzene derivative and its photoreactive properties, guiding the rational design of new functional molecules.

Structure Property Relationships of 2,2 Diphenylazobenzene Derivatives

Impact of Substituent Electronic Effects on Photoreactivity

The photochemical reactivity of 2,2'-diphenylazobenzene derivatives is profoundly influenced by the electronic nature of substituents attached to the phenyl rings. These substituents can alter the energy levels of the molecular orbitals involved in the photoisomerization process, thereby affecting absorption spectra, quantum yields, and the thermal stability of the isomers.

Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic framework of azobenzene (B91143) derivatives systematically tunes their electronic and optical properties. researchgate.net Generally, EDGs, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, increase the energy of the highest occupied molecular orbital (HOMO). Conversely, EWGs, such as nitro (-NO2) or cyano (-CN) groups, lower the energy of the lowest unoccupied molecular orbital (LUMO). chemrxiv.org

These shifts in orbital energies directly impact the molecule's absorption characteristics. The primary electronic transitions in azobenzenes are the high-intensity π→π* transition, typically in the UV region, and the lower-intensity n→π* transition in the visible region, which is responsible for the E→Z photoisomerization. Attaching EDGs or EWGs can shift these absorption bands. beilstein-journals.orgrsc.org For instance, increasing the electron-donating or electron-withdrawing strength of substituents can lead to red-shifts in the absorption spectra. researchgate.net This modulation of absorption wavelengths is a key strategy in designing photoswitches that can be activated by specific colors of light. rsc.org

The electronic nature of the substituents also affects the efficiency of the photoisomerization process. By modifying the energy gap and the character of the excited states, the quantum yield of both the E→Z and Z→E isomerization can be altered. beilstein-journals.org For example, studies on related photoswitches have shown that the introduction of EWGs can, in some cases, lead to reduced isomerization yields due to changes in the electronic properties of the molecule. beilstein-journals.org

| Substituent Type | Example | General Effect on Frontier Orbitals | Impact on Absorption Spectrum |

| Electron-Donating Group (EDG) | -NH2, -OCH3 | Raises HOMO Energy | Red-shift of π→π* and n→π* bands |

| Electron-Withdrawing Group (EWG) | -NO2, -CN | Lowers LUMO Energy | Red-shift of π→π* and n→π* bands |

Push-Pull Systems and Their Influence on Photochemical Behavior

A particularly effective strategy for tuning the photochemical behavior of azobenzenes involves creating a "push-pull" system. This is achieved by substituting the aromatic rings with an EDG on one end of the conjugated system and an EWG on the other. researchgate.netnih.gov This arrangement creates a significant intramolecular charge transfer (ICT) character upon excitation. nih.gov

In these push-pull derivatives, the D-π-A (Donor-π-Acceptor) structure leads to a substantial red-shift of the low-energy absorption band, often extending it well into the visible or even near-infrared region. researchgate.netnih.gov This is because the energy difference between the ground state and the charge-transfer excited state is significantly reduced. The strong ICT character can also lead to large changes in the dipole moment upon excitation. scilit.com

This enhanced spectral separation between the n→π* and π→π* absorption bands in push-pull azobenzenes is highly desirable for photoswitching applications. It allows for more selective excitation of the E and Z isomers, potentially leading to higher photostationary state (PSS) purities. The strong ICT can also influence the lifetime of the Z-isomer, a critical parameter for applications in molecular memory or responsive materials.

Steric and Conformational Influences on Isomerization Efficiency

Beyond electronic effects, the steric and conformational properties of 2,2'-diphenylazobenzene derivatives play a critical role in determining their isomerization efficiency. The photoisomerization of azobenzene involves a significant change in molecular shape, as the molecule transitions between the planar E-isomer and the non-planar Z-isomer.

Furthermore, steric interactions can be strategically employed to control the thermal relaxation (Z→E isomerization) rate. Bulky ortho-substituents can sterically shield the azo bond, slowing down the thermal isomerization and increasing the lifetime of the Z-isomer, which is crucial for applications requiring long-term stability of the switched state. This detailed control over isomerization dynamics through steric tuning is a key aspect of designing advanced molecular switches. researchgate.net

Influence of Molecular Architecture on Photophysical Properties

Integrating 2,2'-diphenylazobenzene units into larger, more complex molecular architectures provides another powerful method for controlling their photophysical properties. The behavior of the photoswitch can be dramatically altered when it is part of an oligomer, polymer, or a constrained macrocyclic system.

Oligomeric and Polymeric Architectures

When azobenzene units are incorporated into the backbone or as side chains of polymers, intermolecular and intramolecular interactions can significantly modify their photophysical properties. In densely packed systems, π-stacking between adjacent azobenzene moieties can occur. nih.gov This can lead to changes in the absorption spectra, such as hypochromism (a decrease in molar absorptivity) and red-shifts, due to excitonic coupling between the chromophores. nih.gov

The polymeric architecture can also influence the isomerization process. The free volume within the polymer matrix can restrict the conformational changes required for E/Z isomerization, potentially lowering the quantum yield compared to the free molecule in solution. However, this cooperative switching of many units within a polymer chain can be harnessed to induce macroscopic changes in material properties, such as shape, upon irradiation. The properties of such polymeric systems can be tuned by varying the chain length and the nature of the polymer backbone. nih.govresearchgate.net

Macrocyclic and Constrained Systems

Incorporating the 2,2'-diphenylazobenzene unit into a macrocyclic structure introduces significant geometric constraints that can drastically alter its photoswitching behavior. epj-conferences.org By tethering the phenyl rings together, the conformational freedom of the molecule is severely restricted. This pre-organization affects both the ground and excited state potential energy surfaces.

These constraints can have several consequences:

Altered Isomer Stability: The strain imposed by the macrocycle can destabilize one isomer relative to the other, shifting the thermodynamic equilibrium.

Modified Isomerization Dynamics: The rigid structure can favor a specific isomerization pathway (e.g., rotation vs. inversion) and can significantly affect the rates of photoisomerization and thermal relaxation. epj-conferences.orgnih.gov

Changes in Photophysical Properties: The constrained geometry can lead to unique absorption and emission properties not observed in the unconstrained molecule. For example, ultrafast photoisomerization dynamics have been observed in highly strained azobenzene macrocycles. epj-conferences.org

Control over the molecular structure through macrocyclization provides a sophisticated approach to fine-tuning the energy landscape and dynamics of the photoswitch, enabling the design of molecules with highly specific and efficient light-responsive functions. nih.gov

Intermolecular Interactions and Aggregation Effects of 2,2'-Diphenylazobenzene Derivatives

The intermolecular interactions and aggregation behavior of azobenzene derivatives are crucial in determining their supramolecular chemistry and material properties. These non-covalent interactions, including van der Waals forces, π-π stacking, and hydrogen bonding, govern how individual molecules assemble in both solution and the solid state. For sterically hindered azobenzenes, such as those with bulky substituents in the ortho positions, these interactions can lead to unique aggregation phenomena.

The introduction of sterically bulky groups, like phenyl substituents at the 2 and 2' positions of the azobenzene core, is known to significantly distort the planarity of the molecule. This distortion has a direct impact on the intermolecular stacking arrangements. In contrast to flat azobenzene molecules that can readily form H-aggregates through strong π-π stacking, ortho-substituted derivatives exhibit a longer interlayer stacking distance. This increased separation between the aromatic units is a consequence of the steric hindrance imposed by the bulky substituents.

The nature of the substituents on the azobenzene phenyl rings also plays a significant role in their aggregation tendencies. The electronic properties of these substituents can influence the intermolecular forces. For instance, the presence of electron-donating or electron-withdrawing groups can alter the charge distribution on the aromatic rings, thereby affecting the electrostatic and dispersion components of the intermolecular interactions.

While detailed research findings and specific data tables for the aggregation of 2,2'-Diphenylazobenzene are not extensively available in the public domain, the general principles governing the behavior of sterically bulky azobenzenes provide a framework for understanding its potential intermolecular interactions. Spectroscopic techniques are commonly employed to study the aggregation of dyes and other chromophoric systems. Methods such as UV-Vis absorption spectroscopy can reveal the formation of aggregates through changes in the absorption spectra as a function of concentration. The appearance of new bands or shifts in existing bands can indicate the formation of dimers or higher-order aggregates.

The table below summarizes the types of intermolecular interactions that are generally observed in azobenzene derivatives and how they might be influenced by bulky ortho-substituents as in 2,2'-Diphenylazobenzene.

| Intermolecular Interaction | General Description in Azobenzenes | Expected Influence of 2,2'-Diphenyl Substituents |

| π-π Stacking | A primary driving force for aggregation, where the aromatic rings of adjacent molecules stack on top of each other. This is most effective for planar molecules. | The steric bulk of the ortho-phenyl groups is expected to hinder close packing and efficient π-π stacking, leading to a greater distance between the azobenzene cores. |

| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. London dispersion forces, a component of van der Waals forces, are significant for aromatic systems. | These forces will still be present and will contribute to the overall cohesion in the solid state and in aggregates, though the geometry of interaction will be altered by the bulky substituents. |

| Hydrogen Bonding | Occurs if there are suitable hydrogen bond donor and acceptor groups on the substituents. It is a strong and directional interaction that can dictate specific aggregation patterns. | In the case of the parent 2,2'-Diphenylazobenzene, which lacks hydrogen bonding functionalities, this interaction is not a primary driver of aggregation. However, derivatives with appropriate functional groups on the phenyl rings could exhibit hydrogen bonding. |

Further research, including detailed crystallographic studies and concentration-dependent spectroscopic analyses of 2,2'-Diphenylazobenzene, would be necessary to provide specific quantitative data on its aggregation effects and the precise nature of its intermolecular interactions.

Advanced Applications of 2,2 Diphenylazobenzene in Responsive Materials and Molecular Devices

2,2'-Diphenylazobenzene as a Core Unit in Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with distinct properties. rug.nl The light-induced isomerization of azobenzene (B91143) derivatives like 2,2'-Diphenylazobenzene makes them ideal candidates for the construction of such switches. rug.nl

Design Principles for Photoresponsive Molecular Switches

The design of effective photoresponsive molecular switches based on 2,2'-Diphenylazobenzene hinges on several key principles. The core of the switch is the azobenzene unit, which undergoes a significant conformational change during the trans-cis isomerization process. rug.nlnih.gov This change is induced by light, typically UV light for the trans to cis conversion and visible light for the reverse process. rug.nl

The efficiency and properties of the molecular switch can be tuned by modifying the chemical structure of the 2,2'-Diphenylazobenzene core. Introducing different substituents on the phenyl rings can alter the absorption spectra of the trans and cis isomers, the quantum yields of photoisomerization, and the thermal stability of the cis isomer. mdpi.com For instance, push-pull electronic effects, created by attaching electron-donating and electron-accepting groups, can significantly influence the switching behavior. rsc.org

Another important design consideration is the environment surrounding the molecular switch. For switches self-assembled on surfaces, side chains can be introduced to create space between adjacent molecules, which promotes the efficiency of the isomerization and switching. gdr-nemo.fr The interaction with the surrounding matrix, such as a polymer or a self-assembled monolayer, can also affect the switching kinetics and the stability of the different states. gdr-nemo.fr

| Design Principle | Effect on Molecular Switch Performance |

| Substituent Effects | Modifies absorption spectra, quantum yields, and thermal stability of isomers. mdpi.com |

| Push-Pull Systems | Influences the electronic properties and can enhance switching efficiency. rsc.org |

| Steric Hindrance | Can be used to control the planarity of the molecule and affect isomerization. |

| Environmental Coupling | Interactions with the surrounding matrix can alter switching kinetics and stability. gdr-nemo.fr |

Integration into Optoelectronic Devices

The ability to reversibly alter the properties of 2,2'-Diphenylazobenzene-based molecular switches with light makes them promising for integration into optoelectronic devices. mdpi.com These devices can translate a light signal into an electrical or optical output, or vice versa. One approach involves incorporating these molecular switches into self-assembled monolayers (SAMs) between electrodes. gdr-nemo.fr The change in molecular conformation upon isomerization can alter the electrical conductivity of the SAM, allowing the device to function as a light-gated switch. gdr-nemo.fr

Furthermore, the integration of such photoresponsive molecules into more complex systems, like two-dimensional materials, opens up possibilities for creating novel optoelectronic components. mdpi.comproquest.com The specific electronic properties of 2,2'-Diphenylazobenzene can be harnessed to create devices with tailored functionalities.

Control of Molecular-Level Motion and Function

A key application of 2,2'-Diphenylazobenzene-based molecular switches is the control of motion and function at the molecular level. nih.gov The significant geometric change that occurs during the trans-cis isomerization can be used to perform mechanical work on a nanoscale. This principle is fundamental to the development of molecular machines and motors. nih.gov

By strategically incorporating 2,2'-Diphenylazobenzene units into larger molecular architectures, it is possible to control complex molecular motions. For example, the light-induced bending or stretching of a polymer chain can be achieved by embedding these photoresponsive units within its backbone. This allows for the precise, remote control of molecular conformation, which can in turn be used to modulate the activity of an enzyme or the binding affinity of a receptor. nih.gov

Incorporation into Photoresponsive Materials

The integration of 2,2'-Diphenylazobenzene into macroscopic materials imparts them with the ability to respond to light, leading to the creation of smart materials with a wide range of potential applications.

Photoresponsive Polymers and Hydrogels

When 2,2'-Diphenylazobenzene is incorporated into polymer chains, either as a side group or within the main chain, the resulting material becomes photoresponsive. rsc.org The isomerization of the azobenzene units can induce significant changes in the physical and chemical properties of the polymer. For example, the polarity and shape of the polymer chains can be altered, leading to changes in solubility, viscosity, and self-assembly behavior. nih.govlmu.de

Hydrogels, which are crosslinked polymer networks swollen with water, can also be made photoresponsive by incorporating 2,2'-Diphenylazobenzene. nih.govmdpi.com The light-induced isomerization of the azobenzene units can disrupt or form crosslinks within the hydrogel network, leading to a reversible sol-gel transition. nih.gov This allows for the light-controlled release of encapsulated substances or changes in the mechanical properties of the hydrogel.

| Material Type | Photoresponsive Behavior | Potential Applications |

| Polymers | Changes in solubility, viscosity, and conformation. nih.govlmu.de | Smart coatings, light-controlled adhesives, data storage. |

| Hydrogels | Reversible sol-gel transitions, changes in swelling and mechanical properties. nih.gov | Drug delivery, tissue engineering, soft robotics. |

The molecular-level changes induced by the photoisomerization of 2,2'-Diphenylazobenzene can be amplified to produce macroscopic changes in the material.

Shape: Polymers containing 2,2'-Diphenylazobenzene can exhibit light-induced shape memory effects. nih.gov A material can be deformed into a temporary shape and then fixed by light. Subsequent exposure to a different wavelength of light can trigger the recovery of the original shape. This is due to the internal stress generated by the isomerization of the azobenzene units. nih.gov

Adhesion: The adhesive properties of a material can be reversibly controlled with light. rsc.orgnih.gov By incorporating 2,2'-Diphenylazobenzene into an adhesive formulation, the isomerization can alter the surface energy and molecular interactions at the interface, leading to an increase or decrease in adhesion strength. rsc.orgnih.gov For example, a photoresponsive polymer can transition from a solid, adhesive state to a liquid, non-adhesive state upon UV irradiation. nih.gov

Wettability: The wettability of a surface can be dynamically tuned using light. By coating a surface with a polymer containing 2,2'-Diphenylazobenzene, the surface energy can be reversibly switched. The trans isomer is generally less polar than the cis isomer. This change in polarity upon isomerization leads to a change in the contact angle of water on the surface, allowing for the reversible switching between hydrophobic and more hydrophilic states. nih.gov

| Macroscopic Change | Underlying Mechanism |

| Shape Memory | Light-induced internal stress from isomerization of 2,2'-Diphenylazobenzene units. nih.gov |

| Adhesion Control | Change in surface energy and intermolecular forces upon isomerization. rsc.orgnih.gov |

| Wettability Switching | Reversible change in surface polarity due to trans-cis isomerization. nih.gov |

Self-Healing and Recyclable Materials

The incorporation of 2,2'-Diphenylazobenzene into polymer matrices offers a promising avenue for the creation of materials with self-healing and recyclable capabilities, driven by the reversible trans-cis photoisomerization of the azobenzene unit.

Self-Healing Mechanisms: The self-healing functionality in polymers containing 2,2'-Diphenylazobenzene is predicated on the molecular-level motion and changes in material properties induced by light. The trans-to-cis isomerization, typically triggered by UV light, causes a significant change in the geometry of the azobenzene moiety. This molecular movement can disrupt and reform non-covalent interactions, such as hydrogen bonds or van der Waals forces, within the polymer network. In a damaged area, this light-induced fluidity can allow polymer chains to diffuse across the interface of a crack and re-entangle, effectively healing the damage upon reversion to the more stable trans isomer, which can be accelerated by visible light or heat.

While direct studies on 2,2'-Diphenylazobenzene are limited, research on sterically hindered azobenzenes suggests that the bulky ortho-substituents can influence the thermal stability of the cis isomer and the kinetics of the isomerization process. This tunability is crucial for optimizing the healing efficiency and the conditions under which it occurs.

Recyclability: The same photo-induced change in material properties that enables self-healing can also be harnessed for recyclability. Polymers crosslinked with dynamic bonds incorporating 2,2'-Diphenylazobenzene can be designed to de-crosslink upon light irradiation. This process, often referred to as photo-induced liquefaction, transforms the solid polymer into a processable liquid, allowing it to be remolded and reformed into a new product. Subsequent exposure to a different wavelength of light or a thermal stimulus can then re-establish the crosslinks, setting the new shape. This approach offers a sustainable alternative to traditional thermosetting polymers, which are notoriously difficult to recycle.

| Property | Description | Implication for 2,2'-Diphenylazobenzene |

| Photo-isomerization | Reversible trans ⇌ cis isomerization upon light irradiation. | The driving force for both self-healing and recyclability. |

| Dynamic Crosslinking | Incorporation into polymer networks via reversible bonds. | Enables photo-controlled de-crosslinking and re-crosslinking for recycling. |

| Steric Hindrance | Phenyl groups at the 2,2'-positions influence isomerization. | Potentially allows for tuning of healing and recycling conditions. |

Hybrid and Composite Photoresponsive Systems

Hybrid and composite materials that integrate 2,2'-Diphenylazobenzene with other functional components are being explored to create systems with enhanced and multi-responsive behaviors. These materials combine the photoresponsive nature of the azobenzene unit with the properties of other materials, such as nanoparticles, liquid crystals, or other polymers.

The synthesis of such hybrid materials often involves the covalent attachment of 2,2'-Diphenylazobenzene moieties to the surface of inorganic nanoparticles (e.g., silica, gold) or their incorporation into the structure of porous materials like metal-organic frameworks (MOFs). The photoisomerization of the azobenzene unit can then be used to modulate the properties of the hybrid material. For instance, the change in the polarity and shape of the azobenzene molecule upon isomerization can alter the dispersibility of nanoparticles in a solvent or control the guest uptake and release in a MOF.

In composite systems, 2,2'-Diphenylazobenzene-containing polymers can be blended with other polymers to create materials with tailored mechanical and photoresponsive properties. The steric hindrance provided by the 2,2'-diphenyl substitution can be advantageous in these systems by creating free volume and influencing the packing of polymer chains, which can in turn affect the photo-actuation behavior of the composite.

Smart Coatings and Light-Controlled Adhesives

The ability of 2,2'-Diphenylazobenzene to undergo reversible changes in its molecular shape and polarity upon light irradiation makes it a highly attractive component for the development of smart coatings and light-controlled adhesives.

Smart Coatings: Coatings incorporating 2,2'-Diphenylazobenzene can exhibit dynamic control over their surface properties. For example, the wettability of a surface can be switched between hydrophobic and hydrophilic states by triggering the trans-cis isomerization of the azobenzene units. This is because the trans isomer is generally less polar than the cis isomer. Such coatings have potential applications in self-cleaning surfaces, anti-fogging glasses, and microfluidic devices. The introduction of bulky substituents at the ortho-positions, as in 2,2'-Diphenylazobenzene, can influence the packing of the azobenzene molecules on the surface, which in turn affects the extent of the change in surface properties. Research on tetra-ortho-chloroazobenzene, a sterically hindered azobenzene, has demonstrated the feasibility of creating coatings with surface reversibility activated by safe, visible light. ed.ac.uk

Light-Controlled Adhesives: The principle of photo-induced solid-to-liquid transition in azobenzene-containing materials is the foundation for light-controlled adhesives. bohrium.comresearchgate.net Polymers containing 2,2'-Diphenylazobenzene can be designed to have a high glass transition temperature (Tg) in their trans state, rendering them solid and adhesive at room temperature. Upon irradiation with UV light, the trans-to-cis isomerization leads to a more disordered state with a lower Tg, causing the material to soften or even liquefy, thereby reducing its adhesive strength. bohrium.com This process is reversible, and the adhesive properties can be restored by exposure to visible light. bohrium.com This on-demand control over adhesion is highly desirable for applications in reversible bonding, automated assembly processes, and the transfer of delicate electronic components. nih.govadhesion.kr The steric hindrance in 2,2'-disubstituted azobenzenes can be exploited to fine-tune the switching rate and the modulation range of the adhesive force. nih.gov

| Application | Actuation Principle | Role of 2,2'-Diphenylazobenzene | Key Research Findings |

| Smart Coatings | Photo-induced change in surface properties (e.g., wettability). | The photo-isomerization of the azobenzene moiety alters surface energy. | Sterically hindered azobenzenes enable visible-light activation and reversible surface morphology changes. ed.ac.uk |

| Light-Controlled Adhesives | Photo-induced reversible solid-to-liquid transition. | Controls the glass transition temperature and thus the adhesive state of the polymer. | Azobenzene-containing polymers demonstrate photocontrolled reversible adhesion on various substrates. bohrium.comresearchgate.net |

Advanced Functional Materials Applications

Beyond responsive surfaces and bulk materials, 2,2'-Diphenylazobenzene is being investigated for its potential in advanced functional materials, particularly in the fields of energy storage and light-guided self-assembly.

Energy Storage Applications

Molecular solar thermal (MOST) systems offer a promising approach for capturing and storing solar energy in the form of chemical energy. Azobenzene and its derivatives are prime candidates for MOST applications due to their ability to store energy in the higher-energy cis isomer upon photoisomerization. The stored energy can then be released as heat on demand when the cis isomer reverts to the more stable trans form.

The energy storage density of azobenzene-based materials is a critical parameter. While research has explored various azobenzene derivatives, the influence of steric hindrance at the ortho-positions, as seen in 2,2'-Diphenylazobenzene, is an area of active investigation. The bulky phenyl groups can affect the energy difference between the trans and cis isomers and the kinetics of the thermal back-isomerization. A longer lifetime of the cis isomer is generally desirable for long-term energy storage. Studies on other sterically hindered azobenzenes have shown that substitution at the ortho-positions can indeed prolong the half-life of the cis state. Furthermore, the redox properties of azobenzenes can be utilized to trigger the release of stored thermal energy.

Light-Guided Self-Assembly

The reversible photoisomerization of 2,2'-Diphenylazobenzene provides a powerful tool for controlling the self-assembly of molecules in a dynamic and spatially resolved manner. By incorporating this molecular switch into the design of amphiphilic molecules, peptides, or polymers, it is possible to direct their aggregation and disaggregation using light.

The trans isomer of 2,2'-Diphenylazobenzene is relatively planar and can favor ordered packing and self-assembly through π-π stacking and other non-covalent interactions. Upon irradiation with UV light, the transition to the bent and more polar cis isomer disrupts this ordered packing, leading to the disassembly of the aggregates. This process can be reversed with visible light, allowing for the reformation of the assembled structures. This light-guided self-assembly has potential applications in the development of photo-responsive drug delivery systems, smart gels, and materials with switchable optical and electronic properties. The steric bulk of the phenyl groups in 2,2'-Diphenylazobenzene can be expected to play a significant role in the morphology and stability of the self-assembled structures.

Future Directions and Emerging Research Avenues for 2,2 Diphenylazobenzene

Development of Novel 2,2'-Diphenylazobenzene Architectures

The synthesis of novel 2,2'-Diphenylazobenzene architectures is a key area of future research. The introduction of substituents at the ortho positions of the phenyl rings can dramatically influence the molecule's photophysical properties, such as shifting the absorption wavelengths into the visible and near-infrared regions, which is highly desirable for biological applications to minimize photodamage to living organisms.

Future synthetic strategies will likely focus on creating more complex and sterically demanding structures to fine-tune the isomerization process. Research into oligo-ortho-azobenzenes has shown that increasing the number of ortho-azo linkages can significantly impact the molecule's ability to photoisomerize, with some highly substituted derivatives showing no E → Z isomerization at all. This opens up possibilities for designing molecules with highly specific and controlled responses to light.

The development of synthetic routes to introduce a variety of functional groups at the ortho-positions will be crucial. For instance, combining ortho-fluorination, which is known to increase the thermal stability of the Z-isomer, with ortho-amination to enhance visible-light absorption, presents a promising strategy for creating robust and efficient photoswitches. The synthesis of sterically demanding 2,2-diaryl-2-hydroxy carboxylic acids, while challenging, highlights the potential for creating complex chiral structures based on a disubstituted scaffold.

Table 1: Synthetic Strategies for Novel Azobenzene (B91143) Architectures

| Strategy | Description | Potential Outcome |

|---|---|---|

| Ortho-Substitution | Introduction of various functional groups at the 2 and 2' positions. | Tuning of absorption spectra, thermal stability, and quantum yields. |

| Oligo-ortho-azobenzenes | Synthesis of molecules containing multiple ortho-linked azobenzene units. | Creation of complex, multi-state molecular switches. |

| Combined Functionalization | Incorporating different types of ortho-substituents (e.g., fluoro and amino groups). | Development of photoswitches with tailored photophysical and photochemical properties. |

| Chiral Scaffolds | Synthesis of sterically hindered, chiral 2,2'-disubstituted derivatives. | Exploration of chiroptical switching and asymmetric catalysis. |

Advanced Spectroscopic and Computational Approaches

To fully understand and predict the behavior of 2,2'-Diphenylazobenzene and its derivatives, advanced spectroscopic and computational methods are indispensable. Future research will heavily rely on a synergistic approach combining experimental techniques with theoretical modeling.

High-temporal-resolution transient absorption spectroscopy is a powerful tool to investigate the excited-state behavior and deactivation mechanisms of these molecules. acs.org By probing the ultrafast dynamics following photoexcitation, researchers can unravel the intricate pathways of photoisomerization.

Computational modeling, particularly using methods like Time-Dependent Density Functional Theory (TDDFT) and RASPT2, will be instrumental in understanding the electronic structure and potential energy surfaces of these sterically hindered azobenzenes. acs.org These calculations can provide insights into the nature of the excited states and the energy barriers along the isomerization coordinates, helping to explain experimental observations and guide the design of new molecules with desired properties. acs.org For instance, computational studies on azobenzene dimers with bulky substituents have been used to understand the factors governing their photoactivated isomerization processes. mdpi.com

Future computational work will likely focus on developing more accurate models to predict the photophysical properties of increasingly complex architectures and to simulate their behavior in different environments, such as within coordination cages or on surfaces. nih.gov

Table 2: Spectroscopic and Computational Techniques for Azobenzene Research

| Technique | Application | Insights Gained |

|---|---|---|

| Transient Absorption Spectroscopy | Probing ultrafast excited-state dynamics. | Understanding photoisomerization mechanisms and deactivation pathways. acs.org |

| Time-Dependent Density Functional Theory (TDDFT) | Calculating excited-state energies and properties. | Predicting absorption spectra and elucidating electronic transitions. acs.org |

| RASPT2 Calculations | High-level computational method for electronic structure. | Accurate description of excited states and potential energy surfaces. acs.org |

| Molecular Dynamics Simulations | Simulating the behavior of molecules in various environments. | Investigating the effect of confinement and intermolecular interactions on isomerization. nih.gov |

Integration with Nanosystems and Advanced Functional Devices

A major frontier for 2,2'-Diphenylazobenzene research lies in its integration into nanosystems and the fabrication of advanced functional devices. The ability of these molecules to undergo reversible conformational changes upon light irradiation makes them ideal candidates for building molecular machines and responsive materials.

The development of molecular "hinges" and other devices that can perform photo-emulated movements is an active area of research. beilstein-journals.org The significant geometric change accompanying the cis-trans isomerization can be harnessed to control the properties of materials at the nanoscale.